

Physical and chemical characteristics of 8-Methylnonyl nonanoate

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Compound of Interest

Compound Name: 8-Methylnonyl nonanoate

Cat. No.: B090126

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An In-depth Technical Guide to the Physical and Chemical Characteristics of **8-Methylnonyl Nonanoate**

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Methylnonyl nonanoate (CAS No. 109-32-0), also known as isodecyl pelargonate, is a branched-chain fatty acid ester. This technical guide provides a comprehensive overview of its physical and chemical properties, synthesis methodologies, and analytical characterization. While **8-methylnonyl nonanoate** is primarily utilized in industrial applications as a solvent and lubricant, its structural class—branched-chain fatty acid esters—is of increasing interest in the life sciences for its members' roles in metabolic regulation and as signaling molecules.

Physical and Chemical Characteristics

8-Methylnonyl nonanoate is a colorless to pale yellow liquid with a mild, sweet, or fruity odor[1][2]. It is characterized by its low volatility and is insoluble in water but soluble in many organic solvents[1][2]. The branched nature of its alkyl chain generally results in a lower melting and pour point compared to its straight-chain isomers, making it suitable for applications in colder environments[3].

Table 1: Physical and Chemical Properties of 8-Methylnonyl Nonanoate

Property	Value	Source
CAS Number	109-32-0	[1][3]
Molecular Formula	C ₁₉ H ₃₈ O ₂	[1][3][4]
Molecular Weight	298.51 g/mol	[3][4]
Appearance	Colorless to pale yellow liquid	[1][2]
Odor	Mild, sweet, fruity	[1]
Boiling Point	~340.7 °C (Predicted)	[3]
Density	~0.862 g/cm ³ (Predicted)	[3]
Solubility	Insoluble in water; soluble in organic solvents	[1][2]

Experimental Protocols

The primary methods for the synthesis of **8-methylnonyl nonanoate** are Fischer-Speier esterification and enzymatic transesterification.

Protocol 1: Synthesis via Fischer-Speier Esterification

This method involves the acid-catalyzed reaction between nonanoic acid and 8-methylnonan-1-ol.

Materials:

- Nonanoic acid
- 8-Methylnonan-1-ol
- Sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA) as a catalyst
- Toluene (for azeotropic removal of water)

- 5% Sodium bicarbonate solution
- Saturated sodium chloride solution (brine)
- Anhydrous magnesium sulfate or sodium sulfate
- Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

- In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine nonanoic acid, 8-methylnonan-1-ol, and toluene.
- Add a catalytic amount of sulfuric acid or p-toluenesulfonic acid.
- Heat the mixture to reflux. The water produced during the reaction will be collected in the Dean-Stark trap.
- Continue the reaction until the theoretical amount of water has been collected, indicating the completion of the esterification.
- Cool the reaction mixture to room temperature.
- Transfer the mixture to a separatory funnel and wash with 5% sodium bicarbonate solution to neutralize the acid catalyst.
- Wash the organic layer with brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
- Filter to remove the drying agent.
- Remove the solvent and excess reactants under reduced pressure using a rotary evaporator.
- The crude product can be further purified by vacuum distillation to obtain pure **8-methylnonyl nonanoate**^[3].

Protocol 2: Synthesis via Enzymatic Transesterification

This method offers a greener alternative to acid catalysis, employing a lipase to catalyze the reaction between an ester of nonanoic acid (e.g., methyl nonanoate) and 8-methylnonan-1-ol.

Materials:

- Methyl nonanoate (or another short-chain alkyl nonanoate)
- 8-Methylnonan-1-ol
- Immobilized lipase (e.g., Novozym 435, lipase B from *Candida antarctica*)[3]
- Anhydrous solvent (optional, as the reaction can be run neat)

Procedure:

- Combine methyl nonanoate and 8-methylnonan-1-ol in a suitable reaction vessel.
- Add the immobilized lipase. The amount of lipase is typically a small percentage of the total reactant weight.
- The reaction can be carried out in a solvent-free system or in an anhydrous organic solvent.
- Incubate the mixture at a controlled temperature (typically 40-60°C) with gentle agitation.
- The reaction is driven forward by the removal of the volatile alcohol byproduct (e.g., methanol), which can be achieved by performing the reaction under a mild vacuum or by bubbling an inert gas through the mixture.
- Monitor the progress of the reaction by techniques such as gas chromatography (GC).
- Once the reaction has reached equilibrium or the desired conversion, the immobilized enzyme can be removed by simple filtration.
- The product, **8-methylnonyl nonanoate**, can be purified from any remaining starting materials by vacuum distillation.

Analytical Characterization

The identity and purity of **8-methylnonyl nonanoate** are typically confirmed using a combination of chromatographic and spectroscopic techniques.

- Gas Chromatography-Mass Spectrometry (GC-MS): This is a key technique for assessing the purity of **8-methylnonyl nonanoate** and for identifying it in complex mixtures. The retention time in a GC separation is characteristic of the compound, while the mass spectrum provides information about its molecular weight and fragmentation pattern, which is determined by its structure.
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: The proton NMR spectrum would provide information about the different types of hydrogen atoms in the molecule. Key signals would include those for the methyl groups of the branched chain, the methylene groups of the long alkyl chains, and the methylene group adjacent to the ester oxygen.
 - ^{13}C NMR: The carbon-13 NMR spectrum would show distinct signals for each unique carbon atom in the molecule, including the carbonyl carbon of the ester group.
- Infrared (IR) Spectroscopy: The IR spectrum of an ester is characterized by a strong absorption band corresponding to the C=O stretching vibration, typically in the region of $1735\text{--}1750\text{ cm}^{-1}$. There will also be C-O stretching bands.

Biological Context and Significance

While there is limited research on the specific biological activities of **8-methylnonyl nonanoate**, it belongs to the class of branched-chain fatty acid esters (BCFAEs). BCFAs and their esters are found in various natural sources and are known to possess interesting biological properties. Research on other BCFAs has demonstrated their potential as anti-inflammatory agents and modulators of metabolic pathways. For instance, some branched-chain fatty acids have been shown to affect fatty acid biosynthesis in cancer cells and may play a role in regulating lipid metabolism. The study of compounds like **8-methylnonyl nonanoate** could, therefore, provide insights into the structure-activity relationships of this class of lipids.

Visualizations

Below are diagrams illustrating the synthesis workflows for **8-methylnonyl nonanoate**.

Caption: Fischer-Speier Esterification Workflow.

Caption: Enzymatic Transesterification Workflow.

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